Cas no 2680793-20-6 (2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid)

2-{(tert-Butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid is a specialized organic compound featuring a thiazole core functionalized with a tert-butoxycarbonyl (Boc)-protected amine and a 4-fluorophenyl group. Its structural complexity makes it valuable as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules. The Boc group enhances stability during synthetic processes, while the 4-fluorophenyl moiety may contribute to binding interactions in drug design. The carboxylic acid functionality allows for further derivatization, offering versatility in medicinal chemistry applications. This compound is suited for research involving peptidomimetics or kinase inhibitors, where precise structural modifications are critical. High purity and well-defined reactivity ensure consistent performance in multi-step synthetic routes.
2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid structure
2680793-20-6 structure
商品名:2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid
CAS番号:2680793-20-6
MF:C17H19FN2O4S
メガワット:366.407166719437
CID:5623762
PubChem ID:165936205

2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2680793-20-6
    • EN300-28300535
    • 2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid
    • インチ: 1S/C17H19FN2O4S/c1-10-13(14(21)22)25-15(19-10)20(16(23)24-17(2,3)4)9-11-5-7-12(18)8-6-11/h5-8H,9H2,1-4H3,(H,21,22)
    • InChIKey: VOCJWXALKPWWDN-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=C(C)N=C1N(C(=O)OC(C)(C)C)CC1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 366.10495643g/mol
  • どういたいしつりょう: 366.10495643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 492
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300535-0.1g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28300535-5.0g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28300535-0.25g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28300535-5g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6
5g
$1945.0 2023-09-07
Enamine
EN300-28300535-0.5g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28300535-0.05g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28300535-1.0g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28300535-10g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6
10g
$2884.0 2023-09-07
Enamine
EN300-28300535-2.5g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28300535-10.0g
2-{[(tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
2680793-20-6 95.0%
10.0g
$2884.0 2025-03-19

2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680793-20-6)

In the realm of pharmaceutical and agrochemical research, 2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680793-20-6) has emerged as a compound of significant interest. This thiazole derivative is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl moiety, and a carboxylic acid functional group. These attributes make it a versatile intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

The compound's CAS number 2680793-20-6 is often searched in scientific databases, reflecting its growing relevance in medicinal chemistry and organic synthesis. Researchers are particularly intrigued by its potential applications in designing kinase inhibitors and antimicrobial agents, which are hot topics in the pharmaceutical industry. The presence of the fluorine atom enhances its bioavailability and metabolic stability, making it a valuable scaffold for optimizing drug candidates.

One of the most frequently asked questions about 2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid revolves around its synthetic routes. The compound is typically prepared through multi-step organic reactions, including amide coupling and Boc protection/deprotection strategies. Its thiazole core is a privileged structure in drug design, often associated with anti-inflammatory and anticancer activities. This aligns with current trends in precision medicine, where researchers seek targeted therapies with fewer side effects.

From a structure-activity relationship (SAR) perspective, the 4-fluorophenyl group in this compound is noteworthy. Fluorination is a common strategy in modern drug design to improve lipophilicity and binding affinity. The carboxylic acid moiety further allows for derivatization into esters or amides, expanding its utility in prodrug development. These features have sparked discussions in online forums about its potential role in next-generation small-molecule therapeutics.

In analytical chemistry, CAS 2680793-20-6 is often characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. Purity assessment is critical, as impurities can significantly impact its performance in downstream applications. The compound's stability under various conditions is another area of investigation, particularly for researchers optimizing storage conditions and handling protocols.

The thiazole-5-carboxylic acid scaffold has gained attention in recent years due to its presence in several FDA-approved drugs. This has led to increased patent activity around similar structures, with 2680793-20-6 being frequently cited in intellectual property documents. The compound's potential in addressing drug-resistant infections and chronic diseases aligns with global health priorities, making it a subject of ongoing research in academic and industrial laboratories worldwide.

Environmental considerations are also part of the conversation surrounding this compound. While not classified as hazardous, proper waste disposal methods are emphasized in research protocols. The green chemistry community is particularly interested in developing more sustainable synthetic approaches for such intermediates, reflecting the broader shift toward eco-friendly pharmaceutical manufacturing.

As the scientific community continues to explore 2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid, its role in combinatorial chemistry libraries is expanding. The compound serves as a building block for creating diverse molecular architectures, supporting the current trend of fragment-based drug discovery. This application is particularly relevant in the search for novel COVID-19 therapeutics, where researchers are screening vast libraries of compounds for antiviral activity.

The future directions for research on CAS 2680793-20-6 may include exploring its bioconjugation potential or investigating its use in metal-organic frameworks for drug delivery. These cutting-edge applications demonstrate how traditional organic compounds are finding new roles in emerging technologies. As synthetic methodologies advance, we can expect to see more efficient routes to this valuable intermediate, potentially lowering costs for large-scale production.

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